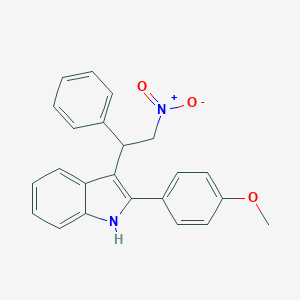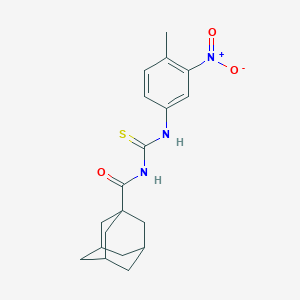
1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C33H29N3O2 and its molecular weight is 499.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(2-(4-methoxyphenyl)-1H-indol-1-yl)propan-2-ol has been involved in the synthesis of various derivatives. For instance, it has been used as a precursor in the synthesis of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives which exhibited antimicrobial activities against organisms like S. aureus, E.coli, and C. albicans (Khanage, Mohite, & Pandhare, 2020).
Its derivatives have also been synthesized for antifungal purposes, with new isoxazoles and dihydroisoxazoles evaluated for antifungal activity against strains like Candida albicans, C. glabrata, and Aspergillus fumigatus (Chevreuil et al., 2007).
Photophysical Properties
Certain derivatives of the compound have demonstrated photochromism in solutions upon irradiation, indicating potential applications in the field of photo-responsive materials (Bai, Han, Wang, & Meng, 2010).
The optical properties of its derivatives have been extensively studied, revealing potential applications in nonlinear optics and fluorescence enhancement, particularly in the presence of transition metal ions, which may have implications for chemosensors and other optical devices (Jayabharathi, Thanikachalam, Devi, & Perumal, 2012).
Biological Activities
Some studies have synthesized derivatives of the compound and characterized them for biological activities, particularly focusing on antimicrobial and anticancer activities. The ionizable imidazole ring in these molecules is noted for its biological significance, potentially influencing pharmacokinetic characteristics (Ramanathan, 2017).
Another study synthesized omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, revealing anticonvulsant activity, which indicates the compound's potential in the development of neurological disorder treatments (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Material Science Applications
- The compound and its derivatives have been used in the synthesis of poly(amide-ether)s with imidazole pendants, showing promising physical and optical properties for material science applications, including the formation of flexible thin films and exhibiting fluorescence emission (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
properties
IUPAC Name |
1-(4,5-diphenylimidazol-1-yl)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O2/c1-38-29-18-16-24(17-19-29)31-20-27-14-8-9-15-30(27)36(31)22-28(37)21-35-23-34-32(25-10-4-2-5-11-25)33(35)26-12-6-3-7-13-26/h2-20,23,28,37H,21-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJJFSMECUVHCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN4C=NC(=C4C5=CC=CC=C5)C6=CC=CC=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate](/img/structure/B380851.png)
![N-(4-methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B380852.png)
![2-(4-bromophenoxy)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B380853.png)
![N-(2,4-dichlorophenyl)-2-[3-(isopentyloxy)phenoxy]acetamide](/img/structure/B380854.png)




![Ethyl 4-(4-chlorophenyl)-2-[({[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B380868.png)
![nicotinaldehyde (8-oxo-8H-phthalazino[1,2-b]quinazolin-5-yl)hydrazone](/img/structure/B380871.png)
![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B380874.png)
![2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B380875.png)
![Ethyl 2-{[(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B380878.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B380879.png)